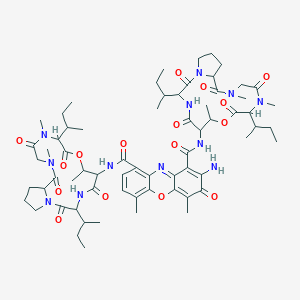
(2-methyl-1H-indol-3-yl) selenocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-methyl-1H-indol-3-yl) selenocyanate is a selenium-containing organic compound that has gained significant attention in recent years due to its potential therapeutic properties. It is a member of the indole family of compounds, which are known for their diverse biological activities, including anti-tumor, anti-inflammatory, and anti-microbial properties.
Mécanisme D'action
The mechanism of action of (2-methyl-1H-indol-3-yl) selenocyanate is not fully understood. However, it is thought to exert its anti-tumor activity by inducing apoptosis (programmed cell death) in cancer cells. It may also inhibit the growth and proliferation of cancer cells by interfering with their DNA synthesis and repair mechanisms. Additionally, it has been shown to modulate the activity of certain enzymes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
(2-methyl-1H-indol-3-yl) selenocyanate has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the levels of certain inflammatory cytokines, such as TNF-alpha and IL-6, and to increase the activity of certain antioxidant enzymes, such as superoxide dismutase and catalase. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit angiogenesis (the formation of new blood vessels) in tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (2-methyl-1H-indol-3-yl) selenocyanate in lab experiments is its potent anti-tumor activity. It has been shown to be effective against a variety of cancer cell lines, making it a valuable tool for cancer research. Additionally, it has anti-inflammatory and anti-microbial properties, making it useful for the study of infectious diseases and inflammatory disorders.
One of the main limitations of using (2-methyl-1H-indol-3-yl) selenocyanate in lab experiments is its relatively low yield. The synthesis method typically yields around 50-60%, which can be a limiting factor in large-scale experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
Orientations Futures
There are a number of future directions for research on (2-methyl-1H-indol-3-yl) selenocyanate. One area of interest is its potential as a therapeutic agent for cancer. Further studies are needed to elucidate its mechanism of action and to optimize its efficacy and safety for use in humans. Another area of interest is its potential as a treatment for infectious diseases and inflammatory disorders. Additional studies are needed to determine its effectiveness against different pathogens and to identify its target molecules and pathways in inflammation. Finally, there is potential for the development of novel derivatives of (2-methyl-1H-indol-3-yl) selenocyanate with improved potency and selectivity for specific diseases.
Méthodes De Synthèse
The synthesis of (2-methyl-1H-indol-3-yl) selenocyanate involves the reaction of 2-methylindole with potassium selenocyanate in the presence of a catalyst such as copper(I) iodide. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide at elevated temperatures and under an inert atmosphere. The yield of the reaction is typically around 50-60%.
Applications De Recherche Scientifique
(2-methyl-1H-indol-3-yl) selenocyanate has been extensively studied for its potential therapeutic properties. It has been shown to exhibit potent anti-tumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It also has anti-inflammatory and anti-microbial properties, making it a promising candidate for the treatment of infectious diseases and inflammatory disorders.
Propriétés
Numéro CAS |
1130-89-8 |
|---|---|
Nom du produit |
(2-methyl-1H-indol-3-yl) selenocyanate |
Formule moléculaire |
C10H8N2Se |
Poids moléculaire |
235.15 g/mol |
Nom IUPAC |
(2-methyl-1H-indol-3-yl) selenocyanate |
InChI |
InChI=1S/C10H8N2Se/c1-7-10(13-6-11)8-4-2-3-5-9(8)12-7/h2-5,12H,1H3 |
Clé InChI |
JANNYDMYOCOLOW-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N1)[Se]C#N |
SMILES canonique |
CC1=C(C2=CC=CC=C2N1)[Se]C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



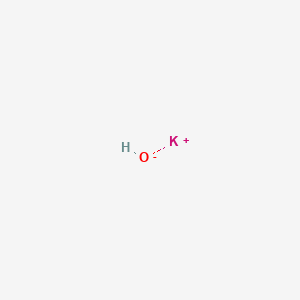

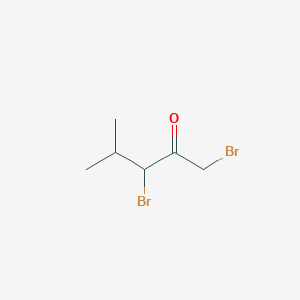
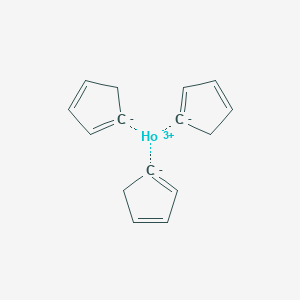
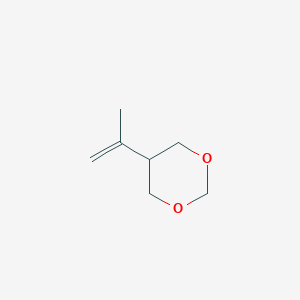
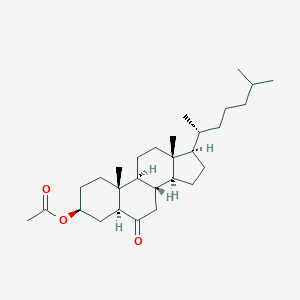
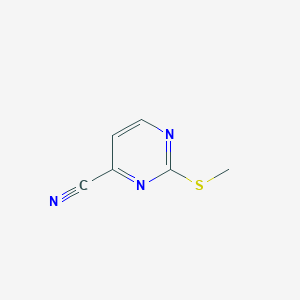
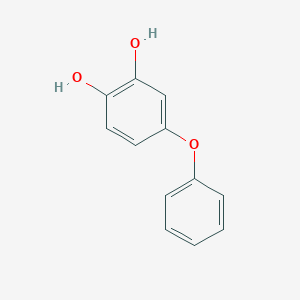
![Benzo[b]thiophene-3-acetic acid](/img/structure/B72388.png)
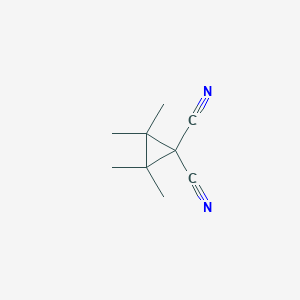

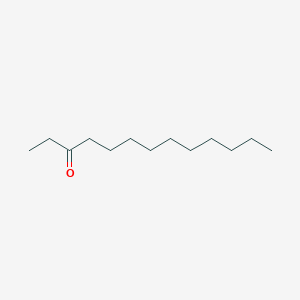
![N,N-dimethyl-3-(5-methyl-6H-benzo[c][1]benzazepin-11-ylidene)propan-1-amine](/img/structure/B72402.png)
